3-(3-Chlorophenyl)-2,2-dimethylpropanenitrile
Description
3-(3-Chlorophenyl)-2,2-dimethylpropanenitrile (CAS: 64798-33-0) is a nitrile derivative featuring a 3-chlorophenyl group attached to a dimethyl-substituted propanenitrile backbone. Its structure is characterized by a meta-chlorine substituent on the aromatic ring and two methyl groups at the β-position of the nitrile functional group. This compound is commonly employed as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes . Synonyms include (m-chlorophenyl)-isobutyronitrile and benzeneacetonitrile, 3-chloro-α,α-dimethyl- .
Properties
IUPAC Name |
3-(3-chlorophenyl)-2,2-dimethylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN/c1-11(2,8-13)7-9-4-3-5-10(12)6-9/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJKIQKJURWHKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-2,2-dimethylpropanenitrile typically involves the reaction of 3-chlorobenzyl chloride with isobutyronitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-2,2-dimethylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the nitrile group can yield primary amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or other reduced derivatives.
Scientific Research Applications
3-(3-Chlorophenyl)-2,2-dimethylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-2,2-dimethylpropanenitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Electronic Effects : The meta-chlorine in the parent compound withdraws electron density, making the nitrile more electrophilic compared to methoxy-substituted analogues .
- Synthetic Utility : Chiral nitriles (e.g., (R)-2-(3-chlorophenyl)propanenitrile) enable stereocontrolled synthesis of APIs, while coordination complexes highlight applications in materials science .
Biological Activity
3-(3-Chlorophenyl)-2,2-dimethylpropanenitrile is a nitrile compound that has attracted attention due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C12H14ClN
- Molecular Weight : 221.7 g/mol
- CAS Number : 1489965-36-7
The compound features a chlorophenyl group attached to a dimethylpropanenitrile backbone, which influences its biological interactions.
Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The primary biological activities observed include:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Antiviral Properties : Similar compounds have shown effectiveness in inhibiting viral replication, particularly in the context of HIV and other viruses.
- Antioxidant Activity : Compounds in this class may also function as antioxidants, mitigating oxidative stress in cells .
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antiviral | Inhibits HIV replication | |
| Antioxidant | Reduces oxidative stress |
Case Studies and Research Findings
-
Antimicrobial Study :
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections. -
Antiviral Research :
In vitro studies demonstrated that derivatives of similar structures effectively inhibited HIV-1 replication in acutely infected cells. The mechanism involved the disruption of viral envelope proteins, thereby preventing entry into host cells. -
Antioxidant Activity :
A comprehensive evaluation of antioxidant properties revealed that the compound could scavenge free radicals effectively, contributing to cellular protection against oxidative damage. This activity was assessed using DPPH and ABTS assays, showing promising results for potential therapeutic applications in oxidative stress-related diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
